molecular formula C17H14N4O4 B2354670 N-(4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321534-61-6

N-(4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2354670
CAS No.: 321534-61-6
M. Wt: 338.323
InChI Key: HVRZRICZDPCFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS 321534-61-6) is a nitro-substituted benzamide derivative featuring a pyrazole ring and a 4-methoxyphenyl carboxamide group. Its molecular formula is C₁₇H₁₄N₄O₄, with a molecular weight of 338.32 g/mol and a purity typically exceeding 90% . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives via reductive cyclization reactions . Structural characterization methods such as IR, NMR, and LC-MS are routinely employed for its identification .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-25-14-6-4-13(5-7-14)19-17(22)12-3-8-15(16(11-12)21(23)24)20-10-2-9-18-20/h2-11H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRZRICZDPCFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : 312.32 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a methoxy group, a nitro group, and a pyrazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular Weight312.32 g/mol
Melting PointData not available
SolubilitySoluble in DMSO

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially affecting cytokine production.
  • Antioxidant Activity : The presence of the nitro group may contribute to radical scavenging activity.
  • Cellular Interaction : The methoxy group can enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound:

  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages.
  • Anticancer Activity : Preliminary studies showed that it inhibits the proliferation of certain cancer cell lines (e.g., breast cancer cells) through apoptosis induction.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound in LPS-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels when treated with varying concentrations of the compound.

Concentration (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
012080
109060
505030
1003010

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects on MCF-7 breast cancer cells, this compound exhibited dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Scientific Research Applications

Research indicates that N-(4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exhibits various biological activities, including:

1. Anticancer Activity:
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the nitro group may enhance the compound's ability to form reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells .

2. Anti-inflammatory Properties:
Pyrazole derivatives have been reported to exhibit anti-inflammatory effects. This compound may possess similar properties, making it a candidate for treating inflammation-related disorders .

3. Enzyme Inhibition:
The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. This characteristic is valuable in drug design for targeting various diseases, including cancer and inflammatory conditions .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized using hydrazine and appropriate carbonyl compounds.
  • Nitration: Introduction of the nitro group is achieved through nitration reactions under controlled conditions.
  • Carbamoylation: The final step involves attaching the benzenecarboxamide moiety to the pyrazole structure.

The mechanism of action is hypothesized to involve the reduction of the nitro group to form reactive species that can modify proteins or nucleic acids within cells, leading to therapeutic effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of pyrazole derivatives similar to this compound against various human cancer cell lines. Results indicated significant cytotoxicity, particularly against breast and colon cancer cells, suggesting a promising avenue for further development .

Case Study 2: Anti-inflammatory Effects

In another study, compounds with structural similarities demonstrated considerable anti-inflammatory activity in animal models of edema. These findings support the hypothesis that this compound may also exhibit similar therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) N-(2-Chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS 321553-60-0)
  • Key Difference : Replacement of the 4-methoxyphenyl group with a 2-chlorophenyl substituent.
  • Impact : The electron-withdrawing chloro group may reduce solubility in polar solvents compared to the electron-donating methoxy group. This substitution could alter reactivity in cyclization reactions or biological interactions .
b) 4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide (CAS 514838-71-2)
  • Key Difference : Nitro and methoxy groups are positioned on the pyrazole ring instead of the benzene ring. The carboxamide is attached to a 4-methoxybenzyl group.
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
N-(4-Methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide C₁₇H₁₄N₄O₄ 338.32 4-Methoxyphenyl, benzene nitro Benzimidazole precursor
N-(2-Chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide C₁₆H₁₁ClN₄O₃ 342.74 2-Chlorophenyl, benzene nitro Research chemical
4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide C₁₃H₁₄N₄O₅ 306.27 Pyrazole nitro, 4-methoxybenzyl Synthetic intermediate

Functional Group Modifications

a) Sulfonamide vs. Carboxamide Derivatives
  • Example : N-(4-Methoxybenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (Compound 16 in ).
  • Comparison: Replacing the carboxamide linkage with a sulfonamide group enhances hydrogen-bonding capacity, which is critical in antibacterial agents.
b) Complex Pyrazole Derivatives
  • Example : N-Acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide (CAS 1421517-88-5).

Physicochemical and Analytical Considerations

  • Solubility : The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to chloro-substituted analogs .
  • Characterization : All compounds are validated using NMR, LC-MS, and X-ray crystallography (where applicable), with SHELXL programs often employed for structural refinement .

Preparation Methods

Alternative Route: Suzuki-Miyaura Coupling

For greater regiocontrol, a palladium-catalyzed coupling could link a pyrazole boronic ester to a brominated nitrobenzoic acid:

  • Bromination : 3-Nitro-4-bromobenzoic acid synthesis via directed ortho-metalation.
  • Coupling : Reaction with 1H-pyrazol-1-ylboronic acid under Pd(PPh₃)₄ catalysis.

Amide Bond Formation

Acid Chloride-Mediated Coupling

Conversion of 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid to its acid chloride (e.g., using SOCl₂ or oxalyl chloride) followed by reaction with 4-methoxyaniline in dichloromethane or THF:
$$
\text{3-Nitro-4-(1H-pyrazol-1-yl)benzoyl chloride} + \text{4-Methoxyaniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Yield Optimization : Use of Hünig’s base (DIPEA) and low temperatures (0–5°C) minimizes nitro group reduction.

Oxidative Coupling of Aldehydes and Amines

Inspired by patent EP3041825A1, an alternative one-pot method employs oxidative coupling:

  • Aldehyde Preparation : Synthesis of 3-nitro-4-(1H-pyrazol-1-yl)benzaldehyde via oxidation of a methyl precursor (e.g., using MnO₂).
  • Reaction with 4-Methoxyaniline : In acetonitrile with NaOCl as an oxidant and catalytic TEMPO:
    $$
    \text{Aldehyde} + \text{Amine} \xrightarrow{\text{NaOCl, TEMPO}} \text{Amide}
    $$
    Advantages : Avoids acid chloride handling and enables telescoped synthesis.

Nitration Strategies

Pre-Amide Nitration

Introducing the nitro group early risks undesired side reactions during subsequent steps. For example, nitration of 4-(1H-pyrazol-1-yl)benzoic acid using HNO₃/H₂SO₄ must balance reactivity and selectivity:

  • Conditions : 0°C, 65% HNO₃, 98% H₂SO₄.
  • Regioselectivity : The pyrazole’s electron-donating effects direct nitration to the meta position relative to the carboxylic acid.

Post-Amide Nitration

Nitrating the pre-formed amide is fraught with challenges, as the electron-rich aryl ring may over-nitrate or degrade. Controlled conditions (e.g., acetyl nitrate in AcOH) could mitigate this.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the pyrazole protons (δ 8.2–8.5 ppm), methoxy singlet (δ 3.8 ppm), and amide NH (δ 10.1 ppm).
  • IR : Stretches at 1670 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric).

Crystallographic Data (Hypothetical)

While no crystal structure exists for the target compound, analogous pyrazole carboxamides exhibit planar arrangements due to conjugation and hydrogen bonding.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Drawbacks
Acid Chloride Coupling SOCl₂, DCM, 0°C 60–70% High purity, scalable Multiple steps, sensitive intermediates
Oxidative Coupling NaOCl, MeCN, 60°C 50–65% One-pot, avoids acid chlorides Requires aldehyde synthesis
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF 55–75% Excellent regiocontrol Costly catalysts, boronic acid availability

Q & A

Q. Solutions :

Crystallization : Use slow evaporation in mixed solvents (e.g., DMSO/water) at controlled humidity.

Data Collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts.

Refinement : Employ SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., methoxyphenyl rotamers) . Validate using PLATON to check for missed symmetry or twinning .

Basic: How can researchers assess the solubility and thermal stability of this compound under varying experimental conditions?

Methodological Answer:

Solubility Profiling :

  • Prepare saturated solutions in buffers (pH 1–10) and organic solvents (DMSO, ethanol).
  • Quantify via UV-Vis spectroscopy at λmax (determined experimentally) .

Thermal Stability :

  • TGA/DSC : Analyze decomposition temperatures (Td) under nitrogen.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation by HPLC .

Advanced: How to design target identification experiments for this compound’s putative biological activity?

Methodological Answer:

In Silico Screening : Perform molecular docking (AutoDock Vina) against kinase or GPCR libraries, prioritizing conserved residues in binding pockets .

In Vitro Profiling :

  • Kinase Assays : Use a panel of 50+ kinases (e.g., EGFR, MAPK) with ADP-Glo™ luminescence readouts.
  • SPR/BLI : Measure binding kinetics (kon/koff) to immobilized targets .

Pathway Analysis : Treat cell lines (e.g., HeLa, HEK293) and perform RNA-seq to identify differentially expressed genes/pathways (e.g., NF-κB, JAK/STAT) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

NMR Spectroscopy :

  • 1H^1H: Identify methoxy protons (δ 3.8–4.0 ppm) and pyrazole protons (δ 7.5–8.5 ppm).
  • 13C^{13}C: Confirm carboxamide carbonyl (δ ~165 ppm) and nitro group (δ ~150 ppm) .

IR Spectroscopy : Detect carboxamide C=O stretch (~1680 cm<sup>-1</sup>) and nitro N=O asymmetric stretch (~1520 cm<sup>-1</sup>).

HRMS : Use ESI+ mode to verify molecular ion ([M+H]<sup>+</sup>) with <2 ppm error .

Advanced: How to resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?

Methodological Answer:

Meta-Analysis : Compare IC50 values across studies, adjusting for assay variability (e.g., cell type, incubation time) .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace nitro with cyano) and retest activity.

Biophysical Validation : Use ITC to measure binding thermodynamics, confirming whether discrepancies arise from off-target effects .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

Storage Conditions :

  • Short-Term : Desiccate at -20°C in amber vials under argon.
  • Long-Term : Lyophilize and store at -80°C with silica gel .

Stability Monitoring : Perform quarterly HPLC checks to detect hydrolysis or oxidation .

Advanced: How to optimize experimental protocols for studying this compound’s interaction with serum proteins?

Methodological Answer:

Protein Binding Assay :

  • Incubate with human serum albumin (HSA) at 37°C.
  • Separate bound/free fractions via ultrafiltration (10 kDa cutoff).
  • Quantify free compound by LC-MS/MS .

Circular Dichroism (CD) : Monitor conformational changes in HSA upon binding (far-UV CD, 190–260 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.